(3E)-N-(4-methoxy-2-nitrophenyl)-3-{[(4-methoxyphenoxy)acetyl]hydrazono}butanamide
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Overview
Description
(3E)-N-(4-METHOXY-2-NITROPHENYL)-3-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(4-METHOXY-2-NITROPHENYL)-3-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the nitration of 4-methoxyaniline to produce 4-methoxy-2-nitroaniline. This intermediate is then subjected to a series of reactions, including acylation and condensation, to form the final product. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(4-METHOXY-2-NITROPHENYL)-3-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation may produce a nitroso compound.
Scientific Research Applications
(3E)-N-(4-METHOXY-2-NITROPHENYL)-3-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E)-N-(4-METHOXY-2-NITROPHENYL)-3-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: This compound shares the methoxyphenyl group and is used in various chemical syntheses.
Allylamine: Although structurally different, it is another amine compound with significant industrial applications.
4-(Trifluoromethyl)benzoic acid: This compound is used in similar synthetic applications and shares some functional group similarities.
Uniqueness
(3E)-N-(4-METHOXY-2-NITROPHENYL)-3-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H22N4O7 |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
(3E)-N-(4-methoxy-2-nitrophenyl)-3-[[2-(4-methoxyphenoxy)acetyl]hydrazinylidene]butanamide |
InChI |
InChI=1S/C20H22N4O7/c1-13(22-23-20(26)12-31-15-6-4-14(29-2)5-7-15)10-19(25)21-17-9-8-16(30-3)11-18(17)24(27)28/h4-9,11H,10,12H2,1-3H3,(H,21,25)(H,23,26)/b22-13+ |
InChI Key |
ZDXZWXVIUMWCGY-LPYMAVHISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC=C(C=C1)OC)/CC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=C(C=C1)OC)CC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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